6-Amino-2-phenyl-4H-1,3-oxazin-4-one 6-Amino-2-phenyl-4H-1,3-oxazin-4-one
Brand Name: Vulcanchem
CAS No.: 3157-00-4
VCID: VC19729357
InChI: InChI=1S/C10H8N2O2/c11-8-6-9(13)12-10(14-8)7-4-2-1-3-5-7/h1-6H,11H2
SMILES:
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

6-Amino-2-phenyl-4H-1,3-oxazin-4-one

CAS No.: 3157-00-4

Cat. No.: VC19729357

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-phenyl-4H-1,3-oxazin-4-one - 3157-00-4

Specification

CAS No. 3157-00-4
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name 6-amino-2-phenyl-1,3-oxazin-4-one
Standard InChI InChI=1S/C10H8N2O2/c11-8-6-9(13)12-10(14-8)7-4-2-1-3-5-7/h1-6H,11H2
Standard InChI Key NAYKESMOQMJIFT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=O)C=C(O2)N

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a bicyclic framework with a six-membered oxazinone ring fused to a benzene ring. Key structural attributes include:

  • Molecular formula: C₁₀H₈N₂O₂

  • Molecular weight: 188.18 g/mol

  • IUPAC name: 6-amino-2-phenyl-1,3-oxazin-4-one

  • Substituents:

    • An amino (-NH₂) group at position 6, which enhances hydrogen-bonding potential.

    • A phenyl ring at position 2, contributing to hydrophobic interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol
XLogP3-AA1.6 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthetic Methodologies

Classical Approaches

The synthesis of 1,3-oxazin-4-ones commonly involves cyclization reactions between anthranilic acid derivatives and acylating agents. For example:

  • Anthranilic Acid and Benzoyl Chloride: Reaction in pyridine yields 2-phenyl-4H-benzo[d][1, oxazin-4-one via a two-step mechanism involving SN-acyl substitution and cyclodehydration . This method achieves yields up to 90% .

  • α-Keto Acids and Anthranilic Acids: Copper-catalyzed decarboxylative amidation forms the oxazinone core, with electron-withdrawing substituents reducing yields (e.g., -NO₂ gives 51%) .

Table 2: Comparative Synthesis Routes for Benzoxazin-4-ones

Starting MaterialsConditionsYieldReference
Anthranilic acid + benzoyl chloridePyridine, rt90%
Anthranilic acid + α-keto acidCu(I), DIPEA, DMF51–87%
N-Acylated anthranilic acidCyanuric chloride/DMF, rt89%

Adaptations for 6-Amino Derivatives

Introducing an amino group at position 6 likely requires:

  • Protection-Deprotection Strategies: Using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired side reactions during cyclization.

  • Directed Functionalization: Leveraging the amino group as a directing moiety for ortho-C–H activation, a method validated for related benzoxazinones .

Biological and Pharmacological Insights

Anticancer Activity

Although no direct studies on 6-amino-2-phenyl-4H-1,3-oxazin-4-one are documented, structurally similar compounds exhibit moderate cytotoxicity:

  • 2-Phenyl-4H-benzo[d] oxazin-4-one: IC₅₀ = 65.43 ± 2.7 μg/mL against A549 lung cancer cells .

  • 2-(3,4-Dichlorophenyl)-4H-benzo[d] oxazin-4-one: IC₅₀ = 70.74 ± 3.95 μg/mL against MCF-7 breast cancer cells .

Molecular Docking Studies

Docking simulations of 2-phenylbenzoxazinone into methionyl-tRNA synthetase (MRS; PDB:1PG2) revealed a rerank score of -76.04 kcal/mol, inferior to the native ligand (-93.50 kcal/mol) . The amino group in 6-amino-2-phenyl-4H-1,3-oxazin-4-one could improve binding affinity by forming additional hydrogen bonds with residues like His323 or Val326 .

Applications and Future Directions

Medicinal Chemistry

  • Anticancer Agents: Optimizing the amino substituent may enhance selectivity for MRS or other oncology targets .

  • Antimicrobials: Benzoxazinones inhibit bacterial aminoacyl-tRNA synthetases, suggesting potential for antibiotic development .

Materials Science

The planar aromatic system and hydrogen-bonding capacity make this compound a candidate for organic semiconductors or supramolecular assemblies .

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